molecular formula C11H7N3O B13890699 Imidazo[1,2-a]quinoxaline-8-carbaldehyde

Imidazo[1,2-a]quinoxaline-8-carbaldehyde

Katalognummer: B13890699
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: PXPCERNQXDCOPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-a]quinoxaline-8-carbaldehyde is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an attractive target for synthetic chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]quinoxaline-8-carbaldehyde typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Imidazo[1,2-a]quinoxaline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated derivatives and bases like potassium carbonate.

Major Products: The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]quinoxaline, such as sulfones, hydroxyl, phenoxy, and alkylamino derivatives .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Imidazo[1,2-a]quinoxaline-8-carbaldehyde is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H7N3O

Molekulargewicht

197.19 g/mol

IUPAC-Name

imidazo[1,2-a]quinoxaline-8-carbaldehyde

InChI

InChI=1S/C11H7N3O/c15-7-8-1-2-9-10(5-8)14-4-3-12-11(14)6-13-9/h1-7H

InChI-Schlüssel

PXPCERNQXDCOPZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C=O)N3C=CN=C3C=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.